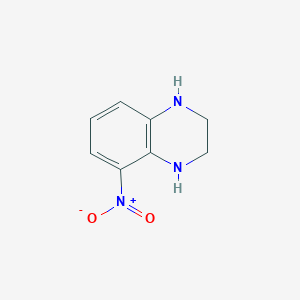

5-Nitro-1,2,3,4-tetrahydroquinoxaline

Description

Structure

3D Structure

Properties

CAS No. |

41959-36-8 |

|---|---|

Molecular Formula |

C8H9N3O2 |

Molecular Weight |

179.18 g/mol |

IUPAC Name |

5-nitro-1,2,3,4-tetrahydroquinoxaline |

InChI |

InChI=1S/C8H9N3O2/c12-11(13)7-3-1-2-6-8(7)10-5-4-9-6/h1-3,9-10H,4-5H2 |

InChI Key |

MOSZQDFXODVKPF-UHFFFAOYSA-N |

SMILES |

C1CNC2=C(N1)C=CC=C2[N+](=O)[O-] |

Canonical SMILES |

C1CNC2=C(N1)C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformative Potential of 5 Nitro 1,2,3,4 Tetrahydroquinoxaline

Reactivity of the Nitro Group at C-5

The nitro group at the C-5 position is a key functional handle that profoundly influences the reactivity of the aromatic ring and serves as a precursor for other important nitrogen-containing functionalities.

The reduction of the nitro group in nitroaromatic compounds to an amino group is a fundamental transformation in organic synthesis. For 5-Nitro-1,2,3,4-tetrahydroquinoxaline, this conversion to 5-Amino-1,2,3,4-tetrahydroquinoxaline opens up avenues for further derivatization, such as diazotization and subsequent coupling reactions. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro groups that can be applied to this compound include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity.

Chemical Reduction: A range of chemical reducing agents can also be used. For instance, metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are effective. Another common reagent is tin(II) chloride (SnCl₂), which offers milder reaction conditions. Sodium dithionite (B78146) (Na₂S₂O₄) is also a viable option for the reduction of nitro groups.

| Reducing Agent/System | General Conditions | Product |

| H₂/Pd-C | Ethanol, Room Temperature | 5-Amino-1,2,3,4-tetrahydroquinoxaline |

| Fe/HCl | Ethanol/Water, Reflux | 5-Amino-1,2,3,4-tetrahydroquinoxaline |

| SnCl₂·2H₂O | Ethanol, Reflux | 5-Amino-1,2,3,4-tetrahydroquinoxaline |

| Na₂S₂O₄ | Water/Methanol, Reflux | 5-Amino-1,2,3,4-tetrahydroquinoxaline |

This table presents generalized conditions for the reduction of aromatic nitro groups and is applicable to this compound based on established chemical principles.

The strongly electron-withdrawing nature of the nitro group at C-5 activates the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ). This allows for the displacement of a suitable leaving group, typically a halide, located at positions ortho or para to the nitro group. While this compound itself does not possess a leaving group in the activated positions (C-6 and C-8), its derivatives, such as a hypothetical 6-halo-5-nitro-1,2,3,4-tetrahydroquinoxaline, would be expected to undergo SNAᵣ reactions with various nucleophiles.

The mechanism of SNAᵣ involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by the presence of the electron-withdrawing nitro group, which delocalizes the negative charge.

Reactions Involving the Tetrahydroquinoxaline Heterocycle

The tetrahydroquinoxaline core itself presents multiple sites for chemical modification, including the two nitrogen atoms and the saturated piperazine (B1678402) ring.

The secondary amine functionalities at the N-1 and N-4 positions of the piperazine ring are nucleophilic and can readily undergo a variety of functionalization reactions.

N-Alkylation: The introduction of alkyl groups at the nitrogen atoms can be achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective method for N-alkylation.

N-Acylation: Acyl groups can be introduced by reacting this compound with acyl chlorides or acid anhydrides, often in the presence of a base such as triethylamine (B128534) or pyridine. This reaction is useful for installing protecting groups or for modifying the electronic properties of the molecule. For instance, acylation can decrease the electron-donating ability of the nitrogen atoms.

| Reaction Type | Reagents | General Conditions | Product |

| N-Alkylation | Alkyl Halide, Base | Acetonitrile, Room Temp. to Reflux | N-Alkyl-5-nitro-1,2,3,4-tetrahydroquinoxaline |

| N-Acylation | Acyl Chloride, Base | Dichloromethane, 0 °C to Room Temp. | N-Acyl-5-nitro-1,2,3,4-tetrahydroquinoxaline |

This table provides representative conditions for N-alkylation and N-acylation of secondary amines, which are applicable to the tetrahydroquinoxaline moiety.

The saturated piperazine ring can undergo conformational changes and, under certain conditions, can be subject to ring-opening or dehydrogenation reactions. Oxidation of the tetrahydroquinoxaline system can lead to the corresponding quinoxaline (B1680401), thereby re-aromatizing the heterocyclic ring. This transformation can be achieved using various oxidizing agents.

Chemo- and Regioselectivity in Multi-functionalized this compound Systems

The chemical behavior of this compound in molecules that also contain other functional groups is governed by the principles of chemo- and regioselectivity. These principles dictate which functional group reacts (chemoselectivity) and at which position the reaction occurs (regioselectivity). The interplay between the electron-withdrawing nitro group on the benzene (B151609) ring and the electron-donating secondary amine groups in the saturated heterocyclic ring is a central feature influencing the molecule's reactivity.

While specific, detailed research exclusively focused on multi-functionalized this compound systems is limited in publicly accessible literature, the chemo- and regioselectivity can be understood by examining the reactivity of its constituent parts and related chemical systems. The key reactive sites in a substituted this compound are the nitro group, the two nitrogen atoms of the pyrazine (B50134) ring, and the C6, C7, and C8 positions of the aromatic ring.

Chemoselectivity: Competition Between Reactive Sites

In a multi-functionalized system, different reagents will target different parts of the molecule. The primary competition for reaction often lies between the nitro group and the secondary amines of the tetrahydro-pyrazine ring.

Reduction of the Nitro Group: The nitro group is highly susceptible to reduction to an amino group. This transformation is a cornerstone of synthetic chemistry, converting an electron-withdrawing group into a strongly electron-donating one, which fundamentally alters the molecule's properties. A significant challenge is achieving this reduction without affecting other sensitive functional groups that might be present. Modern synthetic methods offer high chemoselectivity. For instance, catalytic transfer hydrogenation using reagents like hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder can selectively reduce aromatic nitro groups at room temperature, leaving other reducible groups like halogens or carboxylic acids intact. niscpr.res.in Similarly, nickel-catalyzed hydrosilylation is effective for the chemoselective reduction of nitro compounds to primary amines in the presence of sensitive groups such as aldehydes, esters, and nitriles. rsc.org

Reactions at the Nitrogen Atoms: The secondary amines at the N-1 and N-4 positions are nucleophilic and can undergo reactions like alkylation and acylation. The choice between these two transformations depends on the electrophile used. N-alkylation can be achieved using alkyl halides, while N-acylation occurs with acyl chlorides or anhydrides. In a molecule that also contains a nitro group, these N-functionalization reactions can typically be performed without affecting the nitro group, showcasing high chemoselectivity. For related quinoline (B57606) systems, one-pot tandem reactions involving reduction of the heterocycle followed by reductive N-alkylation with aldehydes have been developed, highlighting the ability to selectively target the nitrogen atom. acs.org The presence of an electron-withdrawing nitro group on the aromatic ring can influence the nucleophilicity of the N-1 and N-4 atoms, potentially affecting reaction rates compared to non-nitrated analogs. researchgate.net

The following table illustrates the expected chemoselective transformations on a hypothetical multi-functionalized this compound.

| Reagent/Condition | Target Functional Group | Expected Product | Reference for Principle |

| H₂, Pd/C or Zn/Hydrazine Glyoxylate | Aromatic Nitro Group (-NO₂) | 5-Amino-1,2,3,4-tetrahydroquinoxaline derivative | niscpr.res.innih.gov |

| Alkyl Halide (e.g., CH₃I), Base | Secondary Amines (N-1, N-4) | N-alkylated derivative | acs.org |

| Acyl Chloride (e.g., CH₃COCl), Base | Secondary Amines (N-1, N-4) | N-acylated derivative | researchgate.net |

Regioselectivity: Directing Effects in Aromatic Substitution

When this compound bears additional substituents, any further reaction on the aromatic ring, such as electrophilic aromatic substitution (EAS), is subject to regioselective control. The outcome is determined by the combined directing effects of all substituents present.

The key players are:

The Fused Amino Ring: The N-1 substituted amino group is a powerful activating, ortho-, para-director. pressbooks.publumenlearning.comlibretexts.org It strongly donates electron density into the aromatic ring, particularly at the C-6 and C-8 positions (which are para and ortho to the N-1 atom, respectively).

The Nitro Group: The -NO₂ group at the C-5 position is a strong deactivating, meta-director. pressbooks.publibretexts.org It withdraws electron density from the ring, directing incoming electrophiles to the C-7 position (which is meta to itself).

In a multi-functionalized system, these effects are additive. The regiochemical outcome of an EAS reaction depends on the balance between these competing directing influences and the nature of any other substituents present.

Consider the nitration of a tetrahydroquinoline system, which has been studied in detail. The position of nitration is highly dependent on whether the secondary amine is protonated (under strong acidic conditions) or protected with a neutral group. researchgate.net When the amine is protected (e.g., as an acetyl or trifluoroacetyl derivative), it acts as a strong ortho-, para-director, favoring substitution at the 6-position. researchgate.net

For a hypothetical electrophilic substitution on a this compound derivative that has, for example, an activating group (like -OH or -OCH₃) at the C-7 position, the directing effects would be complex. The powerful ortho-, para-directing influence of the amino ring and the C-7 activating group would likely compete with the meta-directing effect of the C-5 nitro group, potentially leading to a mixture of products.

The following table summarizes the directing effects of the core functional groups in this compound.

| Substituent | Position | Electronic Effect | Directing Influence |

| N-1 Amino Group | 1 | Activating (+R > -I) | ortho, para (to C-8, C-6) |

| Nitro Group | 5 | Deactivating (-R, -I) | meta (to C-7) |

Comprehensive Analysis of this compound

A detailed examination of the advanced spectroscopic and structural properties of the heterocyclic compound this compound reveals a scarcity of specific experimental data in publicly accessible scientific literature. While extensive research exists for the parent compound, 1,2,3,4-tetrahydroquinoxaline (B1293668), and for analogous structures like nitro-substituted tetrahydroquinolines, specific data for the 5-nitro derivative of tetrahydroquinoxaline remains elusive.

This article aims to address the specified analytical techniques for "this compound." However, due to the lack of direct experimental findings for this particular molecule, the following sections will outline the established principles of each technique and describe the anticipated spectral characteristics. This approach is based on the known effects of nitro group substitution and the foundational structure of the tetrahydroquinoxaline core, as detailed for its parent compound and related nitroaromatic heterocycles.

Advanced Spectroscopic and Structural Elucidation of 5 Nitro 1,2,3,4 Tetrahydroquinoxaline

The definitive characterization of a novel or complex organic molecule like 5-Nitro-1,2,3,4-tetrahydroquinoxaline relies on a suite of advanced analytical methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with X-ray Diffraction analysis, are indispensable for unambiguously determining its chemical structure, molecular formula, and three-dimensional arrangement in the solid state.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be required for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity.

Aromatic Protons: The introduction of a nitro group at the C5 position significantly influences the chemical shifts of the aromatic protons (H-6, H-7, H-8). The strong electron-withdrawing nature of the nitro group would deshield the ortho (H-6) and para (H-8) protons, causing them to appear at a lower field (higher ppm) compared to the parent tetrahydroquinoxaline. The H-7 proton would be less affected. The coupling patterns (doublets, triplets, or doublets of doublets) and coupling constants (J-values) would be critical for assigning these positions.

Aliphatic Protons: The protons on the saturated heterocyclic ring (C2-H₂ and C3-H₂) would likely appear as complex multiplets in the upfield region of the spectrum. Their chemical shifts would be influenced by the neighboring nitrogen atoms.

Amine Protons: The N-H protons (at positions 1 and 4) would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule.

Aromatic Carbons: The carbon atom directly attached to the nitro group (C5) would be significantly deshielded, appearing at a high chemical shift. The other aromatic carbons (C4a, C6, C7, C8, C8a) would also show shifts indicative of the nitro group's electronic influence.

Aliphatic Carbons: The C2 and C3 carbons of the pyrazine (B50134) ring would be found in the aliphatic region of the spectrum.

Anticipated NMR Data Table This table is predictive, based on general principles, as direct experimental data is not available.

| Position | Anticipated ¹H Chemical Shift (ppm) | Anticipated ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~3.0-3.5 (m) | ~40-45 |

| 3 | ~3.0-3.5 (m) | ~40-45 |

| 1-NH / 4-NH | Broad, variable | N/A |

| 4a | N/A | ~120-130 |

| 5 | N/A | ~140-150 |

| 6 | ~7.8-8.0 (d) | ~120-125 |

| 7 | ~7.2-7.4 (t) | ~125-130 |

| 8 | ~7.6-7.8 (d) | ~115-120 |

| 8a | N/A | ~145-155 |

To confirm the assignments made from 1D NMR, 2D NMR experiments are essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and do the same for the aliphatic C2/H₂ and C3/H₂ pairs.

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₈H₉N₃O₂), the expected exact mass would be approximately 179.0695 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.

The fragmentation pattern observed in the mass spectrum provides structural clues. Aromatic nitro compounds often exhibit characteristic fragmentation pathways. researchgate.net

Molecular Ion Peak (M⁺): A prominent peak corresponding to the intact molecule would be expected at m/z 179.

Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group (NO₂, 46 Da), leading to a fragment ion at m/z 133.

Loss of NO and CO: Sequential loss of nitric oxide (NO, 30 Da) followed by carbon monoxide (CO, 28 Da) is another characteristic pathway.

Cleavage of the Pyrazine Ring: Fragmentation of the saturated heterocyclic ring could also occur, leading to further daughter ions.

Anticipated Mass Spectrometry Data Table

| m/z | Proposed Fragment Identity |

|---|---|

| 179 | [M]⁺ (Molecular Ion) |

| 162 | [M - OH]⁺ |

| 149 | [M - NO]⁺ |

| 133 | [M - NO₂]⁺ |

| 121 | [M - NO - CO]⁺ |

While spectroscopic methods provide connectivity, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

For this compound, an X-ray crystal structure would confirm:

The planarity of the benzene (B151609) ring and the puckered, non-planar conformation of the tetrahydro-pyrazine ring. Studies on the parent 1,2,3,4-tetrahydroquinoxaline (B1293668) show the piperazine (B1678402) ring is puckered. researchgate.net

The precise location of the nitro group at the C5 position.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H groups and the oxygen atoms of the nitro group, which dictate the crystal packing.

Obtaining a crystal structure is contingent on growing a single crystal of suitable quality, which is often a challenging step in chemical analysis.

Computational and Theoretical Investigations on 5 Nitro 1,2,3,4 Tetrahydroquinoxaline

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of molecular properties, from the geometry of the molecule to its reactivity. For 5-Nitro-1,2,3,4-tetrahydroquinoxaline, DFT studies are crucial for understanding how the nitro group (-NO2) influences the electronic structure of the tetrahydroquinoxaline scaffold.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net

In the case of this compound, the electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO compared to the parent tetrahydroquinoxaline molecule. This effect is typically more pronounced on the LUMO, leading to a smaller HOMO-LUMO gap and indicating increased reactivity, particularly towards nucleophilic attack.

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to quantify reactivity: nih.govresearchgate.net

Chemical Potential (μ) : Calculated as μ = (EHOMO + ELUMO) / 2, it describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Calculated as η = (ELUMO – EHOMO) / 2, it measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω) : Calculated as ω = μ² / (2η), it quantifies the electrophilic nature of a molecule.

Theoretical calculations on related nitroaromatic and quinoxaline (B1680401) systems provide a basis for estimating these parameters. researchgate.netresearchgate.net

Interactive Table: Calculated Quantum Chemical Parameters for a Representative Nitroaromatic Heterocycle

Note: The following data is illustrative, based on DFT calculations (B3LYP method) for similar compounds, as specific values for this compound are not prominently available in published literature. The values help to contextualize the expected electronic properties.

| Parameter | Calculated Value (eV) | Significance |

| EHOMO | -6.8 eV | Indicates electron-donating ability. |

| ELUMO | -3.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.6 eV | Reflects kinetic stability and chemical reactivity. |

| Chemical Potential (μ) | -5.0 eV | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | 1.8 eV | Quantifies resistance to charge transfer. |

| Electrophilicity (ω) | 6.94 eV | Indicates the capacity to accept electrons. |

DFT calculations are instrumental in mapping out the entire energy landscape of a chemical reaction. smu.edu This involves identifying the structures of reactants, products, and any intermediates, as well as the high-energy transition states that connect them. smu.edu For the synthesis of this compound, computational studies can elucidate the step-by-step mechanism of the nitration of 1,2,3,4-tetrahydroquinoxaline (B1293668).

By modeling the approach of the nitronium ion (NO₂⁺) to the aromatic ring, chemists can calculate the activation energies required for the formation of different intermediates. researchgate.netnih.gov This analysis reveals the most likely reaction pathway by identifying the transition state with the lowest energy barrier. scispace.com Furthermore, computational methods can model the formation of the sigma complex (also known as the Wheland intermediate), a key step in electrophilic aromatic substitution, and its subsequent deprotonation to form the final nitro-substituted product. researchgate.net

A significant challenge in the synthesis of substituted quinoxalines is controlling the position of the incoming group, a property known as regioselectivity. rsc.org The nitration of 1,2,3,4-tetrahydroquinoxaline can potentially yield two primary products: 5-nitro- and 6-nitro-1,2,3,4-tetrahydroquinoxaline.

DFT calculations can predict the outcome of this reaction by comparing the stability of the transition states leading to each isomer. researchgate.netrsc.org The reaction is expected to favor the pathway with the lower activation energy. Studies on the nitration of analogous compounds, such as tetrahydroquinoline, have shown that computational analysis of the stability of the intermediate sigma complexes accurately predicts the experimental regioselectivity. researchgate.net For 1,2,3,4-tetrahydroquinoxaline, the two secondary amine groups in the saturated ring act as activating, ortho-, para-directing groups. Position 6 is para to one amine and position 8 is ortho, while position 5 is meta. However, under the strongly acidic conditions used for nitration, these amine groups would be protonated, becoming deactivating and meta-directing. Computational studies are essential to unravel these competing influences and predict whether substitution at the 5- or 6-position is favored. researchgate.netelsevierpure.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations model its dynamic behavior over time. arxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules move, change shape, and interact with their environment, providing a deeper understanding of conformational preferences and reaction dynamics. arxiv.orgnih.gov

The non-aromatic, saturated ring of this compound is not planar. researchgate.net Like cyclohexane, it can adopt several different conformations (e.g., half-chair, boat). MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them. chemrxiv.org

Studies on the parent 1,2,3,4-tetrahydroquinoxaline have shown that the saturated ring is puckered. researchgate.net For the 5-nitro derivative, MD simulations would reveal how the bulky and polar nitro group influences the conformational equilibrium of this ring. The simulation would track the positions of all atoms over time, generating a trajectory that maps the molecule's conformational landscape and identifies the lowest-energy (and thus most populated) conformers. This information is critical, as the molecule's shape can significantly impact its biological activity and physical properties.

Chemical reactions are rarely carried out in a vacuum; they occur in a solvent and are often facilitated by a catalyst. MD simulations are uniquely suited to modeling these complex environments. By including explicit solvent molecules (e.g., water, DMSO) in the simulation box, researchers can observe how solvent molecules arrange themselves around the this compound molecule and how this solvation shell affects its conformation and reactivity. scispace.com

Similarly, if a catalyst is involved in a synthetic step, MD simulations can model the dynamic interactions between the catalyst and the substrate. nih.gov This can help elucidate the mechanism of catalysis by showing how the catalyst binds to the reactant, stabilizes the transition state, and facilitates the formation of the product. For reactions involving this compound, these simulations can provide atomic-level details that are crucial for optimizing reaction conditions and designing more efficient catalytic systems. scispace.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Design

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a range of molecular descriptors that quantify various properties of the molecules, such as their size, shape, electronic characteristics, and lipophilicity. Cheminformatics employs computational techniques to analyze and organize chemical data, aiding in tasks like virtual screening, library design, and the prediction of absorption, distribution, metabolism, and excretion (ADME) properties.

For the quinoxaline scaffold, several QSAR studies have been successfully conducted to elucidate the structural requirements for various biological activities. For instance, 2D and 3D-QSAR models have been developed to predict the anti-tubercular activity of quinoxaline derivatives. researchgate.net In these studies, descriptors related to electrostatic and steric fields were found to be crucial in explaining the observed biological activity, suggesting that the spatial arrangement of substituents and their electronic properties significantly influence their interaction with the biological target. researchgate.net One study highlighted that the presence of electronegative groups, such as a nitro group, plays an important role in the antitubercular activity of these compounds. researchgate.net

In the context of anticancer research, QSAR models for quinoxaline derivatives have been developed for their activity against triple-negative breast cancer cell lines. nih.gov A 2D-QSAR study successfully created a model with good predictive power, identifying key molecular descriptors that correlate with cytotoxicity. nih.gov The regression coefficient for the training set in this model was reported as (r²) 0.78, with a cross-validated correlation coefficient (q²) of 0.71, indicating a robust model. nih.gov Such models are instrumental in designing new derivatives with potentially enhanced efficacy.

Furthermore, structure-activity relationship (SAR) studies, which are often complemented by computational analyses, have been performed on quinoxaline derivatives targeting pathways like the NF-κB signaling cascade, which is implicated in pancreatic cancer. nih.gov These studies involve synthesizing a series of related compounds, including various nitro-substituted quinoxalines, and evaluating their biological activity to identify key structural motifs responsible for their effects. nih.gov

The nitro group itself is a critical functional group in many medicinal chemistry campaigns and its contribution to biological activity is often explored using computational methods. QSAR studies on other classes of compounds, such as nitrobenzenes, have utilized quantum chemical descriptors to model their toxicological profiles. dergipark.org.tr These studies have found that descriptors like hyperpolarizability and conductor-like screening model (COSMO) areas can effectively model the effects of the nitro substituent, providing insights into its electronic influence on molecular interactions. dergipark.org.tr

While direct QSAR data for this compound is absent, the extensive research on related structures provides a clear blueprint for future computational work. A hypothetical QSAR study on a series of this compound analogues would likely involve the calculation of various descriptors to model a specific biological activity. Key descriptors would likely include:

Topological descriptors: Quantifying molecular size and branching.

Electronic descriptors: Such as the partial charges on the nitro group and the aromatic ring, which would be critical given the electron-withdrawing nature of the nitro group.

Steric descriptors: To model the three-dimensional shape of the molecule.

Quantum chemical descriptors: To provide a more detailed understanding of the electronic structure.

The findings from such a study would be invaluable for the rational design of novel this compound derivatives with optimized properties for a desired therapeutic application.

Table of QSAR Studies on Related Quinoxaline Derivatives

| Model Type | Biological Activity | Key Findings & Important Descriptors | Reference |

| 3D-QSAR | Antitubercular | Electrostatic and steric field descriptors were significant. The model showed good predictive capability (q² = 0.71, r²_pred = 0.84). Electronegative groups were noted for their importance. | researchgate.net |

| 2D-QSAR | Anticancer (Triple-Negative Breast Cancer) | A robust model was developed (r² = 0.78, q² = 0.71, pred_r² = 0.68) to predict activity against the MDA-MB-231 cell line. | nih.gov |

| SAR | Anti-inflammatory / Anticancer (NF-κB modulation) | Identified a quinoxaline urea (B33335) analog that modulates IKKβ phosphorylation. The study involved the synthesis and evaluation of various nitro-substituted quinoxalines. | nih.gov |

Synthetic Utility and Broader Chemical Applications of 5 Nitro 1,2,3,4 Tetrahydroquinoxaline

Role as Versatile Intermediates in Complex Organic Synthesis

The 1,2,3,4-tetrahydroquinoxaline (B1293668) core is a recurring motif in a wide array of biologically active compounds and synthetic pharmaceuticals. nih.govchemicalbook.com The presence of the nitro group in 5-nitro-1,2,3,4-tetrahydroquinoxaline significantly enhances its utility as a versatile intermediate for the construction of more complex molecular architectures. The nitro group is a key functional moiety that can be readily transformed into a variety of other substituents, thereby providing a gateway to a diverse range of derivatives. nih.gov

A primary and highly valuable transformation of the nitro group is its reduction to an amino group. This conversion is a cornerstone of synthetic organic chemistry and opens up a plethora of subsequent chemical modifications. The resulting 5-amino-1,2,3,4-tetrahydroquinoxaline can serve as a nucleophile in various bond-forming reactions, including amide bond formation, sulfonamide synthesis, and the construction of larger heterocyclic systems.

Furthermore, the secondary amine centers within the pyrazine (B50134) ring of the tetrahydroquinoxaline scaffold can undergo a range of chemical reactions, such as N-alkylation, N-arylation, and acylation. The interplay between the reactivity of the pyrazine ring amines and the transformations of the nitro group allows for a systematic and controlled diversification of the this compound core, making it an attractive starting material for the synthesis of compound libraries for drug discovery and materials science.

The general synthetic utility of the tetrahydroquinoxaline framework is well-established, with numerous methods developed for its synthesis and derivatization. organic-chemistry.orgresearchgate.net The introduction of the nitro group at the 5-position provides an additional layer of synthetic versatility, allowing for the strategic introduction of functional groups that can be used to build intricate and highly functionalized molecules.

Development of Advanced Fine Chemicals

The unique electronic and structural features of this compound make it a promising precursor for the development of advanced fine chemicals. Fine chemicals are pure, single substances that are produced in limited quantities and are valued for their specific properties and applications in various industries.

One potential application of this compound in the realm of fine chemicals lies in the synthesis of novel dyes and pigments. The aromatic nitro group is a well-known chromophore, and its presence in the tetrahydroquinoxaline system can be exploited to create colored compounds. Further derivatization of the molecule, for instance, through reactions at the amine functionalities or by transformation of the nitro group, could lead to a range of colors with varying hues and properties.

Moreover, the derivatives of this compound could find use as specialized additives in polymers and other materials. The heterocyclic nature of the core structure, combined with the potential for extensive functionalization, could impart desirable properties such as thermal stability, UV absorption, or altered conductivity to the materials they are incorporated into. The development of such fine chemicals from this versatile building block is an area of ongoing interest in materials science.

Precursors for Specialized Chemical Probes and Tools

Fluorescent chemical probes are indispensable tools in biomedical research and diagnostics, enabling the visualization and tracking of specific molecules and processes within living systems. rsc.orgrsc.org The 1,2,3,4-tetrahydroquinoxaline scaffold has been shown to be a viable core for the development of fluorogens, which are molecules that exhibit enhanced fluorescence upon binding to a specific target or in a particular environment. nih.gov

The this compound molecule itself is not expected to be fluorescent due to the presence of the nitro group, which often acts as a fluorescence quencher. However, this property can be ingeniously exploited in the design of "turn-on" fluorescent probes. In such a design, the nitro group can be chemically modified or removed in the presence of a specific analyte or under certain conditions, leading to a significant increase in fluorescence intensity. This mechanism forms the basis for the development of highly sensitive and selective chemical sensors.

For example, the reduction of the nitro group to an electron-donating amino group can dramatically alter the photophysical properties of the molecule, potentially leading to a strong fluorescent signal. This transformation could be triggered by specific enzymes or reducing agents present in a biological system, allowing for the targeted detection of these species. The development of a library of fluorescent probes based on various triggerable chemistries is a promising strategy for discovering new tools for disease diagnosis and monitoring. rsc.orgnih.gov

The synthesis of such probes would involve the strategic attachment of a fluorophore to the this compound core, where the nitro group modulates the fluorescence output. The versatility of the tetrahydroquinoxaline scaffold allows for the incorporation of various reactive groups and targeting moieties, enabling the creation of a diverse range of chemical probes for specific applications. sorbonne-universite.fr

Contribution to Methodological Advancements in Heterocyclic Chemistry

The study of the synthesis and reactivity of this compound contributes to the broader field of heterocyclic chemistry by providing insights into the chemical behavior of this important class of compounds. rroij.comopenmedicinalchemistryjournal.com The presence of the electron-withdrawing nitro group significantly influences the reactivity of both the aromatic and the heterocyclic rings, leading to new and interesting chemical transformations.

Research into the selective functionalization of this compound can lead to the development of novel synthetic methodologies. For instance, investigating the regioselectivity of electrophilic aromatic substitution reactions on the nitrated benzene (B151609) ring can provide valuable data for predicting and controlling the outcomes of such reactions on related heterocyclic systems. Similarly, studying the influence of the nitro group on the reactivity of the pyrazine ring amines can lead to a better understanding of the electronic effects within this scaffold.

The development of efficient and practical one-pot syntheses of tetrahydroquinoxalines from readily available starting materials, such as 2-nitroanilines, is an active area of research. rsc.org These methods often involve domino reactions, where multiple bond-forming events occur in a single synthetic operation, leading to increased efficiency and atom economy. nih.gov The synthesis of the 5-nitro derivative, in particular, can serve as a case study for the development of new catalytic systems and reaction conditions that are tolerant of the nitro functionality.

Furthermore, the exploration of the chemical space around this compound can lead to the discovery of new reactions and the expansion of the synthetic chemist's toolkit for the construction of complex nitrogen-containing heterocycles. ijsrtjournal.com

Future Research Directions in the Chemistry of 5 Nitro 1,2,3,4 Tetrahydroquinoxaline

Development of Highly Stereoselective and Sustainable Synthetic Routes

Future synthetic research concerning 5-Nitro-1,2,3,4-tetrahydroquinoxaline will likely prioritize the dual goals of sustainability and stereochemical control. The principles of green chemistry are becoming central to modern organic synthesis, aiming to reduce waste, minimize energy consumption, and avoid hazardous reagents. ijirt.org Concurrently, the demand for enantiomerically pure compounds, particularly for pharmaceutical applications, necessitates the development of highly stereoselective methods.

Sustainable Approaches: The traditional synthesis of the quinoxaline (B1680401) core often involves the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, which can require harsh conditions and produce significant waste. ijirt.org Green chemistry offers a paradigm shift, emphasizing eco-friendly alternatives. ijirt.orgbenthamdirect.com Future research is expected to adapt these green strategies for the synthesis of this compound precursors. Such strategies include the use of water as a solvent, the application of reusable catalysts like heteropolyacids or nanocatalysts, and the use of energy-efficient techniques such as microwave or ultrasonic irradiation. ijirt.orgbenthamdirect.comnih.govmdpi.com These methods have demonstrated success in improving the environmental profile of quinoxaline synthesis without compromising yield. ekb.eg The adoption of these sustainable practices is imperative, moving away from toxic reagents and energy-intensive processes. ijirt.org

| Sustainable Method | Key Features | Potential Advantages for Synthesis | Reference(s) |

| Microwave-Assisted Synthesis | Accelerates reaction kinetics, reduces energy use. | Faster synthesis times, often solvent-free. | ijirt.org, udayton.edu |

| Ultrasound-Assisted Synthesis | Enhances mass transfer and reaction rates via cavitation. | High purity products under mild conditions. | ijirt.org |

| Biocatalysis | Utilizes enzymes as natural catalysts. | High specificity, mild reaction conditions, fewer byproducts. | chemistryjournals.net |

| Green Catalysts | Employs reusable or non-toxic catalysts (e.g., β-cyclodextrin, heteropolyacids). | Reduced waste, lower cost, simplified purification. | nih.gov, mdpi.com |

| Alternative Solvents | Uses water, ionic liquids, or supercritical fluids instead of volatile organic solvents. | Reduced toxicity and environmental impact. | ijirt.org, chemistryjournals.net |

Stereoselective Synthesis: The tetrahydroquinoxaline scaffold contains stereocenters, making the development of asymmetric syntheses a critical research frontier. A significant breakthrough has been the use of Iridium (Ir)-catalyzed asymmetric hydrogenation to produce chiral tetrahydroquinoxaline derivatives with excellent enantioselectivity. rsc.org A notable study demonstrated that by simply altering the reaction solvent, both (R) and (S) enantiomers could be obtained from the same catalyst system—an approach that required no additional additives. rsc.org Future work will involve applying these and other novel catalytic systems to quinoxaline precursors bearing a nitro group, aiming to establish a direct and efficient route to enantiopure this compound. This would involve the asymmetric reduction of a 5-nitroquinoxaline (B91601) precursor, a key step in controlling the final product's stereochemistry.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond its synthesis, the synthetic potential of this compound remains largely untapped. Future research will focus on using this compound as a versatile building block for more complex molecules. This involves exploring the reactivity of both the nitro group and the tetrahydroquinoxaline core.

Functionalization of the Nitro Group: The nitro group is a highly versatile functional group that can be transformed into a variety of other moieties. The most significant transformation is its reduction to a primary amine, yielding 5-Amino-1,2,3,4-tetrahydroquinoxaline. This amino group can then serve as a handle for a wide array of subsequent reactions, including:

Amide and Sulfonamide Formation: Acylation or sulfonylation to generate libraries of derivatives for biological screening.

Diazotization: Conversion to a diazonium salt, which is a gateway intermediate for Sandmeyer-type reactions to install halides, cyano, or hydroxyl groups at the 5-position.

C-N Coupling Reactions: Participation in cross-coupling reactions to form new carbon-nitrogen bonds.

Derivatization of the Tetrahydroquinoxaline Core: The tetrahydroquinoxaline ring itself offers multiple sites for functionalization. The secondary amines at the N1 and N4 positions are nucleophilic and can undergo reactions such as:

N-Alkylation and N-Arylation: Introduction of various substituents to modulate the compound's electronic and steric properties.

N-Acylation: Formation of amides, which can alter the compound's chemical and biological profile.

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring is a major goal of modern organic synthesis. Developing methods to selectively functionalize the C-6, C-7, or C-8 positions of the 5-nitro-substituted ring would represent a significant advancement, allowing for the rapid construction of polysubstituted derivatives.

| Potential Transformation | Target Functional Group | Resulting Compound Class | Synthetic Utility |

| Nitro Group Reduction | 5-NH₂ | 5-Amino-1,2,3,4-tetrahydroquinoxaline | Key intermediate for further functionalization. |

| N-Acylation | N1/N4-Acyl | N-Acyl-5-nitro-1,2,3,4-tetrahydroquinoxalines | Modulation of electronic properties and biological activity. |

| N-Alkylation | N1/N4-Alkyl | N-Alkyl-5-nitro-1,2,3,4-tetrahydroquinoxalines | Synthesis of diverse analogues. |

| Sandmeyer Reaction (via Diazonium Salt) | 5-Cl, 5-Br, 5-CN | 5-Halo/Cyano-1,2,3,4-tetrahydroquinoxalines | Introduction of versatile synthetic handles. |

Integration with Flow Chemistry and Automated Synthesis Technologies

The integration of advanced technologies like flow chemistry and automated synthesis promises to revolutionize the preparation and study of this compound. These technologies offer enhanced safety, scalability, and efficiency compared to traditional batch processing.

Flow Chemistry: Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is particularly well-suited for hazardous reactions like nitration. ewadirect.com The high surface-area-to-volume ratio in microreactors allows for superior thermal control, mitigating the risks associated with highly exothermic processes. ewadirect.comnih.gov This technology has been successfully applied to the synthesis of tetrahydroquinoxalines via asymmetric hydrogenation, yielding gram-scale quantities with high enantioselectivity. rsc.org Future research will aim to develop a complete, multi-step flow synthesis of this compound, potentially starting from basic precursors and proceeding through nitration and reduction steps without the isolation of intermediates. unimi.it This approach not only improves safety but also allows for rapid optimization and production. illinois.edu

Automated Synthesis: Automated synthesis platforms can accelerate the discovery process by enabling the rapid generation of compound libraries. researchgate.net By programming a sequence of reactions, these systems can synthesize and purify a series of derivatives of this compound with minimal human intervention. For example, following the reduction of the nitro group, an automated platform could perform a variety of acylations or alkylations on the resulting amine and the ring nitrogens, quickly producing a diverse set of molecules for high-throughput screening in drug discovery programs. researchgate.net

Advanced Computational Design and Mechanistic Studies for Targeted Synthesis

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. Future research on this compound will heavily rely on theoretical studies to guide synthetic efforts and elucidate reaction mechanisms.

Predicting Regioselectivity: The synthesis of this compound via electrophilic nitration of the parent tetrahydroquinoline ring presents a challenge of regioselectivity, as nitration can occur at positions 5, 6, 7, or 8. researchgate.net Computational studies using Density Functional Theory (DFT) have been shown to accurately predict the most likely site of nitration by modeling the stability of the reaction intermediates (σ-complexes). researchgate.net Such studies can guide the choice of protecting groups, reagents, and reaction conditions to selectively favor the formation of the desired 5-nitro isomer over others. researchgate.net

Mechanistic Elucidation and Catalyst Design: For the novel transformations proposed in section 7.2, computational modeling can be used to investigate potential reaction pathways, calculate energy barriers, and identify transition states. researchgate.net This provides invaluable insight into the reaction mechanism, allowing chemists to optimize conditions for higher yields and selectivity. Furthermore, computational methods can aid in the de novo design of catalysts for stereoselective syntheses. By modeling the interaction between a substrate, a ligand, and a metal center, researchers can rationally design catalysts that favor the formation of a specific enantiomer, accelerating the development of methods discussed in section 7.1. nih.gov

| Computational Approach | Application Area | Objective | Reference(s) |

| Density Functional Theory (DFT) | Synthetic Route Planning | Predict regioselectivity in nitration reactions by calculating intermediate stabilities. | researchgate.net |

| Transition State Theory | Mechanistic Studies | Elucidate reaction pathways and calculate activation energies for novel transformations. | researchgate.net |

| Molecular Docking/Modeling | Catalyst Design | Design and screen chiral ligands for stereoselective synthesis. | nih.gov |

| Quantum Chemical Calculations | Reactivity Prediction | Determine electronic properties (e.g., electron density) to predict sites of electrophilic or nucleophilic attack. | nih.gov, ipp.pt |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-nitro-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis typically involves nitro-substitution on the tetrahydroquinoxaline scaffold. Key steps include cyclization of o-phenylenediamine derivatives with nitro-substituted carbonyl compounds under acidic or basic conditions. For example, reductive amination or catalytic hydrogenation can stabilize intermediates. Regioselectivity is influenced by electron-withdrawing effects of the nitro group, directing substitution to the 5-position. Solvent polarity (e.g., ethanol vs. DMF) and temperature (60–100°C) also affect yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : X-ray crystallography (e.g., CCDC 1983315) resolves bond angles and dihedral angles, confirming nitro-group orientation and planarity of the heterocyclic ring . NMR (¹H/¹³C) identifies proton environments, with deshielding effects observed for aromatic protons adjacent to the nitro group (δ 7.5–8.5 ppm). IR spectroscopy verifies NO₂ stretches (~1520 cm⁻¹) and NH bending (~1600 cm⁻¹) .

Q. What pharmacological activities are associated with the tetrahydroquinoxaline scaffold, and how does nitro-substitution modulate bioactivity?

- Methodological Answer : Tetrahydroquinoxalines exhibit anticancer, antimicrobial, and enzyme inhibitory properties. Nitro-substitution enhances electron-deficient character, improving DNA intercalation (e.g., in topoisomerase inhibition) and redox cycling for antiparasitic activity. Comparative assays using MTT or resazurin-based viability tests show IC₅₀ values in the μM range for nitro derivatives, linked to ROS generation .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for nitro-group orientation be resolved?

- Methodological Answer : Discrepancies between X-ray (planar nitro-group geometry) and NMR (apparent free rotation) arise from dynamic effects in solution. Variable-temperature NMR (VT-NMR) or DFT calculations (B3LYP/6-31G*) model rotational barriers. For example, a rotational barrier >15 kcal/mol indicates restricted motion, aligning with crystallographic data .

Q. What strategies optimize the electrochemical stability of this compound in redox-active applications?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile reveals reduction peaks at -0.8 to -1.2 V (vs. Ag/AgCl), corresponding to nitro-to-amine conversion. Stability is enhanced by electron-donating substituents (e.g., methoxy groups) at the 2-position, which lower reduction potential. Controlled-potential electrolysis (CPE) confirms reversibility, critical for catalytic or sensor applications .

Q. How do steric and electronic effects influence the anti-proliferative SAR of this compound-triazole hybrids?

- Methodological Answer : Molecular docking (AutoDock Vina) shows triazole-linked sulfonamide moieties enhance binding to EGFR kinase (ΔG ≈ -9.5 kcal/mol). Nitro groups improve π-π stacking with Tyr-845, while bulky substituents at the 4-position reduce steric clashes. In vitro testing against MCF-7 cells demonstrates a 3.5-fold activity increase compared to non-hybrid analogs .

Q. What computational methods predict the metabolic pathways of this compound derivatives?

- Methodological Answer : ADMET prediction tools (e.g., SwissADME) identify nitro-reduction and glucuronidation as primary metabolic routes. Quantum mechanical simulations (Gaussian 16) model nitro-reductase interactions, highlighting electron affinity (EA ≈ 1.8 eV) as a determinant of hepatic clearance. In silico cytochrome P450 docking prioritizes CYP3A4/2D6 isoforms for experimental validation .

Q. How can solvent-free synthesis improve the scalability of this compound production?

- Methodological Answer : Mechanochemical grinding (ball milling) with o-phenylenediamine and nitroacetic acid eliminates solvent waste. Reaction optimization (e.g., 30 Hz, 60 min) achieves 85% yield with <5% impurities. Green metrics (E-factor ≈ 0.3) confirm sustainability, while DSC analysis ensures thermal stability during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.